molecular formula C15H30 B073138 3,7,11-Trimethyl-1-dodecene CAS No. 1189-36-2

3,7,11-Trimethyl-1-dodecene

Cat. No. B073138
CAS RN: 1189-36-2
M. Wt: 210.4 g/mol
InChI Key: YRTZHYFUDNIOGV-UHFFFAOYSA-N
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Description

3,7,11-Trimethyl-1-dodecene is a chemical compound with the molecular formula C15H30 . Its average mass is 210.399 Da and its monoisotopic mass is 210.234756 Da .


Molecular Structure Analysis

The molecular structure of 3,7,11-Trimethyl-1-dodecene consists of a long carbon chain with three methyl groups attached at the 3rd, 7th, and 11th carbon atoms .

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that it’s important to avoid breathing in mist, gas, or vapors of 3,7,11-Trimethyl-1-dodecene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3,7,11-trimethyldodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,13-15H,1,7-12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTZHYFUDNIOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336022
Record name 3,7,11-TRIMETHYL-1-DODECENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,11-Trimethyl-1-dodecene

CAS RN

1189-36-2
Record name 3,7,11-TRIMETHYL-1-DODECENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 ml of hexane were dissolved 50 g of 3,7,11-trimethyl-1-dodecen-3-ol and 0.87 g of pyridine, and 30.8 g of phosphorus tribromide was added dropwise to the solution at 0° to -10° C. After 2 hours of stirring at 0° C., the reaction mixture was poured into water and extracted with hexane. The hexane layer was successively washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was distilled off to give 62.5 g of crude 1-bromo-3,7,11-trimethyl-2-dodecene. To a suspension of 14.2 g of zinc in 26 ml of acetic acid was added dropwise 62.5 g of the crude 1-bromo-3,7,11-trimethyl- 2-dodecene and the mixture was stirred at room temperature for 1 hour. Thereafter, the zinc was filtered off and the filtrate was poured into water and extracted with hexane. The hexane layer was washed with aqueous sodium hydrogen carbonate and aqueous sodium chloride in that order and dried over anhydrous sodium sulfate. The solvent was then distilled off and the residue was further distilled under reduced pressure to give 10.6 g (yield 25%) of 3,7,11-trimethyl-1-dodecene. The physical constants of the compound are as follows.
Name
1-bromo-3,7,11-trimethyl- 2-dodecene
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.2 g
Type
catalyst
Reaction Step Two

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